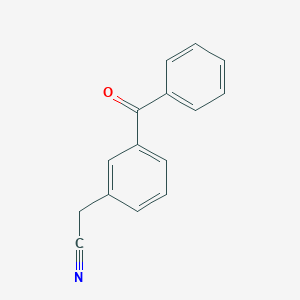

3-Benzoylphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-benzoylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-10-9-12-5-4-8-14(11-12)15(17)13-6-2-1-3-7-13/h1-8,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKMCTCMEDUINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175555 | |

| Record name | (3-Benzoylphenyl)ethanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21288-34-6 | |

| Record name | 3-Benzoylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21288-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Benzoylphenyl)ethanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Benzoylphenyl)ethanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BENZOYLPHENYL)ETHANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y444TA4HYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Benzoylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document details the primary synthetic pathways, experimental protocols, and thorough characterization of the target compound, presenting all quantitative data in clearly structured tables and illustrating workflows with process diagrams.

Introduction

This compound, also known as 3-(cyanomethyl)benzophenone, possesses a unique molecular architecture featuring a central phenyl ring substituted with a benzoyl group and a cyanomethyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis. The benzoyl moiety can participate in various carbonyl-related reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic systems. Its primary importance lies in its role as a direct precursor to Ketoprofen, where the cyanomethyl group is further elaborated to the corresponding propionic acid side chain.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most common and industrially relevant methods involve either the introduction of the cyanomethyl group onto a pre-formed benzophenone scaffold or the construction of the benzoyl group on a phenylacetonitrile derivative.

Pathway 1: Cyanation of 3-(Bromomethyl)benzophenone

A prevalent and reliable method for the synthesis of this compound involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This pathway commences with the Friedel-Crafts acylation of toluene with benzoyl chloride to yield 3-methylbenzophenone. Subsequent radical bromination of the methyl group furnishes 3-(bromomethyl)benzophenone, which is then converted to the target nitrile.

Spectroscopic Profile of 3-Benzoylphenylacetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylphenylacetonitrile is a chemical intermediate of interest in organic synthesis and drug discovery, incorporating a benzoyl moiety, a substituted benzene ring, and a cyanomethyl group. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in research and development. This technical guide provides a summary of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Additionally, it outlines standard experimental protocols for acquiring such data and visualizes a potential synthetic route and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related molecules such as 2-(3-benzoylphenyl)propionitrile, (3-methoxyphenyl)acetonitrile, and 3-acetylbenzonitrile, as well as established correlation tables for NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.75 | m | 4H | Aromatic H (benzoyl) |

| ~ 7.65 - 7.45 | m | 5H | Aromatic H (phenyl & benzoyl) |

| ~ 3.80 | s | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 196 | C=O (benzoyl) |

| ~ 138 - 128 | Aromatic C |

| ~ 117 | C≡N |

| ~ 25 | -CH₂-CN |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2250 | Medium | C≡N stretch |

| ~ 1660 | Strong | C=O stretch (ketone) |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₆H₅CO]⁺ |

| 116 | [M - C₆H₅CO - CN]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer, and the ¹³C NMR spectrum on a 100 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample could be prepared.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) source on a mass spectrometer. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The instrument would be scanned over a mass range of, for example, m/z 50-500.

Visualizations

The following diagrams illustrate a potential synthetic pathway for this compound and a general workflow for its spectroscopic analysis.

Caption: A proposed synthetic route to this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

3-Benzoylphenylacetonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzoylphenylacetonitrile, a key chemical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its primary application in pharmaceutical manufacturing. Safety and handling information are also included to ensure proper laboratory practices.

Chemical Identity and Properties

This compound, also known as 3-(cyanomethyl)benzophenone, is a nitrile-containing aromatic ketone. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 21288-34-6 | [1] |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Synonyms | (3-Benzoylphenyl)acetonitrile, 2-(3-benzoylphenyl)acetonitrile, 3-(Cyanomethyl)benzophenone, m-Benzoylphenylacetonitrile | [1] |

| Appearance | Yellow Oil | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, reflecting its primary use as a transient intermediate.

Synthesis of this compound

The most common synthetic route to this compound involves the conversion of 3-methylbenzophenone. This process is a crucial step in the overall synthesis of Ketoprofen.[2]

Experimental Protocol: Synthesis from 3-Methylbenzophenone

This two-step protocol describes the bromination of 3-methylbenzophenone followed by cyanation to yield this compound.

Step 1: Bromination of 3-Methylbenzophenone to form 3-(Bromomethyl)benzophenone

-

Reagents: 3-methylbenzophenone, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator).

-

Procedure:

-

Dissolve 3-methylbenzophenone in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture with irradiation from a heat lamp to initiate the radical bromination.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Evaporate the solvent under reduced pressure to yield crude 3-(bromomethyl)benzophenone, which can be used in the next step without further purification.

-

Step 2: Cyanation of 3-(Bromomethyl)benzophenone

-

Reagents: 3-(bromomethyl)benzophenone, Sodium cyanide (NaCN).

-

Procedure:

-

Dissolve the crude 3-(bromomethyl)benzophenone in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add sodium cyanide to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[2]

-

Logical Workflow for Synthesis

References

An In-depth Technical Guide to 3-Benzoylphenylacetonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzoylphenylacetonitrile, a key chemical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. This document details its chemical properties, plausible synthetic routes with experimental protocols, and a summary of its spectroscopic data. The historical context of its emergence as a crucial precursor in pharmaceutical manufacturing is also explored.

Introduction

This compound, also known as 3-(cyanomethyl)benzophenone, is an organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a direct precursor to Ketoprofen, a widely used NSAID for the management of pain and inflammation. The molecular structure of this compound, featuring a benzoyl group and a cyanomethyl group on a central benzene ring, provides the necessary framework for the synthesis of the 2-(3-benzoylphenyl)propanoic acid structure of Ketoprofen. Understanding the synthesis and characteristics of this intermediate is crucial for the efficient and high-purity production of this important pharmaceutical agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 21288-34-6 |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| Appearance | Yellow Oil |

| Storage Temperature | Refrigerator |

Synthesis of this compound

While the exact historical first synthesis of this compound is not prominently documented in readily available literature, its synthesis is conceptually straightforward and can be achieved through established organic chemistry reactions. Two primary synthetic pathways are plausible and have been referenced in the context of Ketoprofen synthesis.

Synthesis from 3-Methylbenzophenone

One of the documented routes to this compound starts from 3-methylbenzophenone.[1][2] This multi-step synthesis involves a bromination reaction followed by cyanation.

Experimental Protocol:

Step 1: Bromination of 3-Methylbenzophenone

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 3-methylbenzophenone in a suitable inert solvent such as carbon tetrachloride.

-

Initiate the reaction by adding a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture while irradiating with a UV lamp to facilitate radical bromination of the benzylic methyl group.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-(bromomethyl)benzophenone.

Step 2: Cyanation of 3-(Bromomethyl)benzophenone

-

Dissolve the crude 3-(bromomethyl)benzophenone in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add an excess of sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture with stirring, typically at a temperature between 50-80°C, to facilitate the nucleophilic substitution of the bromide with the cyanide ion.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel.

Synthesis via Friedel-Crafts Acylation

A more direct approach to the synthesis of this compound is the Friedel-Crafts acylation of phenylacetonitrile with benzoyl chloride.[3][4] In this electrophilic aromatic substitution reaction, the cyanomethyl group acts as a meta-director.

Experimental Protocol:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and an addition funnel, add anhydrous aluminum chloride (AlCl₃).

-

Suspend the aluminum chloride in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the stirred suspension.

-

After the formation of the acylium ion complex, add a solution of phenylacetonitrile in the same dry solvent dropwise via the addition funnel, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can then be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The characterization of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.4 | m | 9H | Aromatic Protons (C₆H₅-CO- and -C₆H₄-) |

| ~4.0 | s | 2H | Methylene Protons (-CH₂-CN) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~196 | Carbonyl Carbon (C=O) |

| ~138 - 128 | Aromatic Carbons |

| ~118 | Nitrile Carbon (C≡N) |

| ~30 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~2250 | Nitrile (C≡N) stretch |

| ~1660 | Ketone (C=O) stretch |

| ~1600, 1450 | Aromatic C=C stretch |

Mass Spectrometry

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Role in Ketoprofen Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Ketoprofen.[1][2] The synthesis involves the alkylation of the methylene group adjacent to the nitrile, followed by hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol for Ketoprofen Synthesis from this compound:

-

In a suitable reaction vessel, dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, for example, sodium hydride (NaH) or sodium amide (NaNH₂), to the solution at a low temperature (e.g., 0°C) to deprotonate the methylene group and form a carbanion.

-

Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Allow the reaction to proceed until the methylation is complete, which can be monitored by TLC.

-

Quench the reaction with water and extract the product, 2-(3-benzoylphenyl)propionitrile, with an organic solvent.

-

The crude 2-(3-benzoylphenyl)propionitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For example, refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will convert the nitrile group to a carboxylic acid.

-

The resulting Ketoprofen can be purified by recrystallization.

Visualizations

Synthetic Pathway of this compound from 3-Methylbenzophenone

Synthesis of this compound via Friedel-Crafts Acylation

Experimental Workflow for Spectroscopic Analysis

Conclusion

This compound stands as a pivotal intermediate in the industrial synthesis of Ketoprofen. Its preparation, achievable through classical organic reactions such as nucleophilic substitution or Friedel-Crafts acylation, is a critical step in the overall manufacturing process. The spectroscopic data provide a clear fingerprint for the identification and quality control of this compound. This guide has consolidated the available information on the synthesis, characterization, and application of this compound, serving as a valuable resource for professionals in the fields of chemical synthesis and pharmaceutical development.

References

Unlocking the Therapeutic Potential of 3-Benzoylphenylacetonitrile: A Technical Guide to Future Research

For Immediate Release

This technical guide provides a comprehensive overview of 3-Benzoylphenylacetonitrile, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. While primarily recognized for its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, the inherent structural motifs of this compound—a benzophenone core and a phenylacetonitrile moiety—suggest a broader and largely untapped therapeutic potential. This document outlines key physicochemical properties, detailed synthetic protocols, and explores promising avenues for future research into its anti-inflammatory, antimicrobial, and cytotoxic activities.

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in further research and development. The following table summarizes its key identifiers and characteristics.

| Property | Value |

| CAS Number | 21288-34-6 |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| Appearance | Yellow Oil |

| Boiling Point | 400.8 ± 28.0 °C (Predicted) |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate |

| Storage | Refrigerator, Sealed in dry |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the bromination of 3-methylbenzophenone followed by a cyanation reaction.

Step 1: Benzylic Bromination of 3-Methylbenzophenone

This initial step involves the radical bromination of 3-methylbenzophenone to yield 3-(bromomethyl)benzophenone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzophenone in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)benzophenone. Further purification can be achieved by column chromatography.

Step 2: Cyanation of 3-(Bromomethyl)benzophenone

The second step involves the nucleophilic substitution of the bromide with a cyanide group to form the final product, this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-(bromomethyl)benzophenone in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Cyanation: Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography to yield a yellow oil.

Potential Research Areas: Beyond an Intermediate

The chemical architecture of this compound, featuring both a benzophenone and a phenylacetonitrile scaffold, suggests a rich potential for biological activity. Extensive research into derivatives of these parent structures has revealed significant therapeutic promise in several key areas.

Anti-inflammatory Activity

The benzophenone scaffold is a well-established pharmacophore for anti-inflammatory activity, with Ketoprofen being a prime example.[1] Numerous studies on other benzophenone derivatives have demonstrated their ability to inhibit key inflammatory mediators.[2][3] The structural similarity of this compound to these known anti-inflammatory agents makes it a compelling candidate for investigation in this area.

Proposed Research Workflow:

Antimicrobial Activity

Benzophenone derivatives have shown notable antimicrobial activity against a range of pathogens.[4][5][6] The benzophenone core is considered essential for the antibacterial action in some classes of these compounds.[7] Furthermore, phenylacetonitrile and its derivatives have also been investigated for their antimicrobial properties.[8] The combination of these two moieties in this compound suggests a strong potential for novel antimicrobial drug discovery.

Potential Research Directions:

-

Broad-spectrum screening: Initial screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Mechanism of action studies: Investigating the potential mechanisms, such as membrane disruption or inhibition of key bacterial enzymes.[7]

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives of this compound to optimize antimicrobial potency.

Cytotoxic and Anticancer Activity

A significant body of research has highlighted the cytotoxic effects of benzophenone derivatives against various cancer cell lines.[9][10] Some natural and synthetic benzophenones have been shown to induce apoptosis in leukemia cells.[9] Given the prevalence of the benzophenone scaffold in compounds with demonstrated anticancer properties, this compound represents a valuable starting point for the development of new cytotoxic agents.

Suggested Experimental Approach:

-

Initial Cytotoxicity Screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) using assays such as the MTT or SRB assay.

-

Apoptosis Induction Studies: If significant cytotoxicity is observed, further investigation into the mechanism of cell death, including assays for caspase activation and DNA fragmentation.

-

Cell Cycle Analysis: Determining the effect of the compound on the cell cycle progression of cancer cells.

Conclusion

This compound, while established as a key intermediate in the synthesis of Ketoprofen, holds significant untapped potential as a bioactive molecule in its own right. Its unique chemical structure, combining the proven pharmacophores of benzophenone and phenylacetonitrile, provides a strong rationale for its investigation as a novel anti-inflammatory, antimicrobial, and cytotoxic agent. This technical guide serves as a foundational resource to encourage and direct future research into the promising therapeutic applications of this versatile compound.

References

- 1. scielo.br [scielo.br]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach | MDPI [mdpi.com]

- 6. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 9. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

An In-depth Technical Guide to 3-Benzoylphenylacetonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylphenylacetonitrile, also known as 3-(cyanomethyl)benzophenone, represents a versatile scaffold in medicinal chemistry. Its unique structure, featuring a central benzophenone core linked to a phenylacetonitrile moiety, provides a foundation for the development of a diverse range of derivatives and analogs with potential therapeutic applications. The benzophenone group is a common pharmacophore found in numerous biologically active compounds, while the nitrile group can participate in various chemical transformations and interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound and its analogs, with a focus on their anticancer and anti-inflammatory properties.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the Friedel-Crafts acylation of phenylacetonitrile or a related precursor. An alternative approach is the construction of the benzophenone core followed by the introduction of the acetonitrile side chain.

Experimental Protocol: Synthesis of 2-(3-Benzoylphenyl)propionitrile (An Analog)

A detailed experimental protocol for the synthesis of the closely related analog, 2-(3-benzoylphenyl)propionitrile, has been reported and serves as a valuable reference. This multi-step synthesis starts from m-methyl benzoic acid methyl ester and involves bromination, cyanation, methylation, hydrolysis, and a final Friedel-Crafts reaction. A total yield of 56.7% has been reported for this process.[1]

A different synthetic route involves the reaction of 3-cyanomethyl benzophenone (this compound) with dimethylsulfoxide in the presence of sodium hydroxide and a phase-transfer catalyst.

Detailed Two-Step Procedure from 3-Cyanomethyl Benzophenone:

Step 1: Methylation of 3-Cyanomethyl Benzophenone

-

In a 250 ml four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 17.64 g of redistilled 3-cyanomethyl benzophenone (gas chromatography purity 97%) in 80 ml of dichloromethane at a temperature not exceeding 10°C.

-

Add 48 ml of 50% w/w sodium hydroxide solution, followed by 0.4 g of benzyltriethylammonium chloride.

-

Cool the mixture to 5°C.

-

While stirring moderately (30-60 rpm), add a solution of 7.6 ml of dimethylsulfoxide in 40 ml of dichloromethane dropwise over 10 minutes.

-

Continue stirring at 5°C for 2 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is no longer detectable.

-

Add 50 ml of water to the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with 20 ml of dichloromethane.

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude 2-(3-benzoylphenyl)propionitrile.

Step 2: Purification

-

Dissolve the crude product in diisopropyl ether (2.2 ml per 1 g of product).

-

Add 1% activated carbon (by total weight) and reflux for 30 minutes.

-

Filter the hot solution through a folded filter.

-

Allow the filtrate to cool to room temperature and then place it in a freezer for 24 hours. Seeding with a few crystals of pure 2-(3-benzoylphenyl)propionitrile may be necessary to induce crystallization.

-

Isolate the resulting crystals on a pre-cooled suction filter and dry in vacuo.

This procedure has been reported to yield 2-(3-benzoylphenyl)propionitrile with a melting point of 51.5-53.5°C.

Biological Activities

Derivatives and analogs of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents. The benzophenone scaffold is known to be a key structural motif in a variety of enzyme inhibitors.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzophenone-containing compounds against various cancer cell lines. While specific data for a series of this compound derivatives is limited, the available information on related structures provides valuable insights into their potential.

For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have demonstrated potent anticancer activity. The structure-activity relationship study revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring enhanced the anticancer activity.[2]

Table 1: Anticancer Activity of Selected 3-Benzoyl-Substituted Pyrrole Derivatives [2]

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 15 | H | 4-OCH3 | A549 | 3.6 |

| 19 | 4-Cl | 3,4-(OCH3)2 | MGC 80-3 | 1.0 |

| HCT-116 | 1.7 | |||

| CHO | 1.2 | |||

| 21 | 4-F | 3,4-(OCH3)2 | HepG2 | 0.5 |

| DU145 | 0.9 | |||

| CT-26 | 0.7 |

IC50: The half maximal inhibitory concentration.

These compounds exhibited weak cytotoxicity against non-cancerous cell lines (HUVEC and NIH/3T3), suggesting a degree of selectivity for cancer cells.[2]

Anti-inflammatory Activity

The benzophenone scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound analogs has been explored, with studies indicating their ability to modulate inflammatory pathways.

The anti-inflammatory activity of novel synthetic compounds is often evaluated through in vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is a common method to screen compounds for their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Read the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only treated control. A concurrent cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to cell death.[1]

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mechanism of Action

The precise mechanism of action for this compound derivatives is not yet fully elucidated and likely varies depending on the specific analog and its biological target. However, based on the activities of related compounds, several potential mechanisms can be proposed.

For anticancer activity, flow cytometry analysis of pyrrole derivatives with a 3-benzoyl group revealed that they can arrest the cell cycle at the S phase and induce apoptosis.[2] Other benzophenone-containing compounds have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequent cell death.

In the context of anti-inflammatory action, the inhibition of nitric oxide production suggests an interference with the iNOS (inducible nitric oxide synthase) pathway. Further investigation into the effects on other inflammatory mediators, such as prostaglandins and cytokines, is warranted.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. While the existing data on related structures is encouraging, further systematic studies on a broad range of this compound derivatives are necessary to fully elucidate their structure-activity relationships and mechanisms of action. The experimental protocols and workflow outlined in this guide provide a framework for researchers to advance the exploration of this intriguing chemical space.

References

Theoretical Examination of 3-Benzoylphenylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical analysis of 3-Benzoylphenylacetonitrile (also known as 2-(3-benzoylphenyl)acetonitrile), a molecule of interest in pharmaceutical research, primarily as a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document compiles and analyzes its physicochemical properties, spectroscopic data, and synthetic methodologies. While direct biological studies on this compound are limited, this guide explores the theoretical potential for biological activity by examining related compounds and relevant biological pathways. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound, with the CAS number 21288-34-6, is a benzophenone derivative characterized by a phenylacetonitrile moiety at the meta position of one of the phenyl rings. Its significance in the pharmaceutical industry primarily stems from its classification as Ketoprofen EP Impurity I[1][2][3][4]. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating a thorough understanding of their chemical and toxicological profiles. This guide aims to consolidate the available theoretical and experimental data on this compound to serve as a comprehensive resource for researchers in drug development and related fields.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below. These data are crucial for its identification, characterization, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-benzoylphenyl)acetonitrile | [2][5] |

| Synonyms | This compound, Ketoprofen EP Impurity I | [2][4] |

| CAS Number | 21288-34-6 | [2][4] |

| Molecular Formula | C₁₅H₁₁NO | [2][4] |

| Molecular Weight | 221.25 g/mol | [2][4] |

| Melting Point | 52-54 °C | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR | See Table 3 for detailed assignments. | [7] |

| ¹³C NMR | Data not publicly available, but often included in Certificate of Analysis for reference standards. | [2] |

| FT-IR | Data not publicly available, but often included in Certificate of Analysis for reference standards. | [2] |

| Mass Spec. | See Table 4 for fragmentation analysis. | [7] |

Table 3: ¹H NMR Spectral Data of 2-(3-Benzoylphenyl)propionitrile (a related compound, likely similar to this compound) (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.79 |

| Aromatic Protons | 7.78 |

| Aromatic Protons | 7.735 |

| Aromatic Protons | 7.63 |

| Aromatic Protons | 7.62 |

| Aromatic Protons | 7.52 |

| Aromatic Protons | 7.48 |

| -CH- | 3.994 |

| -CH₃ | 1.681 |

| Source: ChemicalBook[7] |

Table 4: Mass Spectrometry Fragmentation Data of 2-(3-Benzoylphenyl)propionitrile

| m/z | Interpretation |

| 235.0 | [M]⁺ (Molecular Ion) |

| 208.0 | [M - HCN]⁺ |

| 181.0 | [M - C₂H₂N]⁺ |

| 158.0 | [C₁₂H₈O]⁺ |

| 130.0 | [C₉H₆O]⁺ |

| 105.0 | [C₇H₅O]⁺ (Benzoyl cation) - Base Peak |

| 77.0 | [C₆H₅]⁺ (Phenyl cation) |

| Source: ChemicalBook[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, often involving multi-step reactions. A general synthetic pathway starting from m-methyl benzoic acid methyl ester has been described, which includes bromination, cyanation, methylation, hydrolysis, and a Friedel-Crafts reaction[6]. Another patented method involves the methylation of 3-benzoylphenyl acetonitrile[8].

General Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound is outlined below. This process is based on common organic synthesis techniques.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol: Spectroscopic Analysis

While specific published protocols for this compound are scarce, the following are generalized procedures for the spectroscopic techniques based on standards for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and cast a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for functional groups such as the nitrile (C≡N) and carbonyl (C=O) stretches.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Theoretical Biological Activity and Signaling Pathways

Potential for Enzyme Inhibition

Many small organic molecules act as enzyme inhibitors[4][9]. The benzophenone scaffold is present in various enzyme inhibitors, and the nitrile group can participate in interactions within an enzyme's active site. It is plausible that this compound could exhibit inhibitory activity against certain enzymes. Further in vitro enzyme assays would be required to investigate this potential.

Potential for Cytotoxicity

Benzophenone and its derivatives have been reported to exhibit cytotoxicity in various cell lines[10]. The cytotoxic effects are often mediated through the induction of oxidative stress. Given its structure, this compound could potentially induce cytotoxicity in cancer cell lines. Preliminary screening against a panel of cancer cell lines would be a logical first step to explore this possibility.

Potential Involvement in Signaling Pathways

Cellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways are central to cell proliferation, survival, and apoptosis, and are often dysregulated in cancer[11][12]. Many small molecule inhibitors target kinases within these pathways.

Caption: Theoretical interaction of this compound with the PI3K/Akt/mTOR and MAPK signaling pathways.

The benzophenone structure could potentially interact with the ATP-binding pockets of kinases in these pathways. However, without experimental data, this remains speculative. High-throughput screening and molecular docking studies would be necessary to identify any specific protein targets of this compound.

Conclusion and Future Directions

This guide has consolidated the currently available theoretical and limited experimental information on this compound. While its physicochemical and spectroscopic properties are partially characterized, a significant gap exists in the understanding of its biological activity. As an identified impurity in a widely used pharmaceutical, further investigation into its potential toxicity and pharmacological effects is warranted.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹³C NMR and FT-IR spectra.

-

Development of a Detailed Synthetic Protocol: A step-by-step, optimized synthesis method would be valuable for obtaining larger quantities for research.

-

In Vitro Biological Screening: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines and normal cell lines to determine its therapeutic index.

-

Enzyme Inhibition Assays: Screening against a broad range of kinases and other relevant enzymes to identify potential molecular targets.

-

Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the specific signaling pathways involved would be crucial.

By addressing these research gaps, a more complete understanding of this compound can be achieved, which will be invaluable for the fields of drug development, quality control, and medicinal chemistry.

References

- 1. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Ketoprofen EP Impurity I - SRIRAMCHEM [sriramchem.com]

- 5. (3-Benzoylphenyl)acetonitrile | LGC Standards [lgcstandards.com]

- 6. Benzoylacetonitrile(614-16-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-(3-Benzoylphenyl)propionitrile(42872-30-0) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Ketoprofen(22071-15-4) IR Spectrum [chemicalbook.com]

- 10. 2-(3-Benzoylphenyl)propionitrile | 42872-30-0 [chemicalbook.com]

- 11. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

3-Benzoylphenylacetonitrile: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Benzoylphenylacetonitrile. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar compounds, namely benzophenone and its derivatives, to provide a robust predictive framework. It also includes detailed experimental protocols for determining these key physicochemical properties, essential for researchers in drug development and chemical synthesis.

Solubility Profile

Understanding the solubility of this compound is critical for its use in synthesis, purification, and formulation. Based on the well-documented solubility of its parent compound, benzophenone, this compound is expected to be practically insoluble in water and soluble in a range of organic solvents.

Quantitative Solubility Data for Benzophenone

The following table summarizes the mole fraction solubility (x₁) of benzophenone in various pure solvents at different temperatures, as determined by a gravimetric method. This data provides a strong predictive basis for the solubility of this compound.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10³ |

| Water | 278.15 | 0.02 |

| 288.15 | 0.03 | |

| 298.15 | 0.05 | |

| 308.15 | 0.08 | |

| 318.15 | 0.12 | |

| Methanol | 278.15 | 11.25 |

| 288.15 | 15.63 | |

| 298.15 | 21.42 | |

| 308.15 | 28.98 | |

| 318.15 | 38.81 | |

| Ethanol | 278.15 | 9.88 |

| 288.15 | 13.89 | |

| 298.15 | 19.31 | |

| 308.15 | 26.65 | |

| 318.15 | 36.42 | |

| Acetone | 278.15 | 28.32 |

| 288.15 | 36.58 | |

| 298.15 | 46.85 | |

| 308.15 | 59.54 | |

| 318.15 | 75.12 | |

| Acetonitrile | 278.15 | 15.36 |

| 288.15 | 20.45 | |

| 298.15 | 27.08 | |

| 308.15 | 35.69 | |

| 318.15 | 46.82 | |

| Ethyl Acetate | 278.15 | 22.15 |

| 288.15 | 29.36 | |

| 298.15 | 38.54 | |

| 308.15 | 50.21 | |

| 318.15 | 65.03 |

Experimental Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a solid organic compound like this compound using the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Record the exact volume of the filtered solution and dilute with an appropriate solvent if necessary for analysis.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

-

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling. The benzophenone core suggests a degree of photostability, while the nitrile group may be susceptible to hydrolysis under certain conditions.

Photostability of Benzophenone Derivatives

Studies on various benzophenone derivatives have shown that they are generally resistant to UV light.[3] However, photodegradation can occur, often following pseudo-first-order kinetics.[3][4] The presence of photosensitizers in the environment can significantly affect their photolytic behavior.[3] The degradation of benzophenones can be enhanced by advanced oxidation processes, such as UV/H₂O₂, which generate highly reactive hydroxyl radicals.[4]

Stability of the Nitrile Functional Group

The nitrile group (-CN) is generally stable but can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures.[5] This suggests that this compound may degrade to 3-benzoylphenylacetic acid in aqueous solutions at non-neutral pH, especially upon heating.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Analytical instrumentation for analysis (e.g., HPLC-UV/MS)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specified temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at a specified temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the mixture at room temperature or a slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize any significant degradation products.

-

Determine the degradation pathway and kinetics where possible.

-

Signaling Pathways

Currently, there is no publicly available information to suggest the direct involvement of this compound in any specific biological signaling pathways.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

A Systematic Approach to Elucidating the Mechanism of Action for 3-Benzoylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Benzoylphenylacetonitrile is a defined chemical entity with the CAS number 21288-34-6. While its chemical properties and synthesis are established, its biological mechanism of action is not extensively documented in publicly available literature. This technical guide outlines a comprehensive, systematic framework for the elucidation of its potential pharmacological activities. The methodologies and experimental protocols described herein are based on established practices in drug discovery and chemical biology for characterizing novel chemical entities. This document serves as a roadmap for researchers seeking to investigate the biological effects of this compound and similar compounds.

Introduction and Initial Assessment

This compound is an organic compound featuring a benzophenone core and a nitrile group. Structurally related compounds, such as derivatives of 2-(3-benzoylphenyl)propionitrile, serve as intermediates in the synthesis of pharmaceuticals like Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] This structural similarity suggests that this compound could potentially exhibit biological activities, possibly as an enzyme inhibitor or a modulator of cellular signaling pathways.

The initial step in characterizing a compound with a novel or unknown mechanism of action is a multi-pronged screening approach to identify its biological targets and functional effects. This involves a combination of computational (in silico) and experimental (in vitro) methods.

Target Identification and Initial Screening Workflow

Identifying the molecular target(s) of a compound is fundamental to understanding its mechanism of action. A typical workflow for this process is outlined below. This process begins with broad, high-throughput methods and progressively narrows the focus to specific, high-probability targets for detailed validation.

Caption: Workflow for Target Identification and Validation.

Potential Mechanism 1: Enzyme Inhibition

Many therapeutic agents function by inhibiting the activity of specific enzymes.[2] Given the chemical structure of this compound, enzyme inhibition is a plausible mechanism of action. For instance, derivatives of benzophenanthridinium have been investigated for their antitumor properties, which may involve enzymatic targets.[3]

Quantitative Data for Enzyme Inhibition

Should initial screening reveal inhibitory activity against a specific enzyme (e.g., a kinase, protease, or cyclooxygenase), the following quantitative parameters would be determined.

| Parameter | Description | Typical Units | Hypothetical Value (Example: Kinase X) |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | µM or nM | 1.5 µM |

| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | µM or nM | 0.8 µM |

| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).[2][4] | N/A | Competitive |

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a generic method to determine the IC₅₀ of a compound against a protein kinase.

-

Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, kinase assay buffer, this compound stock solution (in DMSO), detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Plate Preparation: Serially dilute this compound in DMSO. Further dilute into assay buffer to create a range of test concentrations. Add the diluted compound or vehicle control (DMSO) to a 384-well assay plate.

-

Enzyme Reaction: Add the kinase enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

-

Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure luminescence or fluorescence using a plate reader. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Visualization of Enzyme Inhibition

The diagram below illustrates the fundamental concept of competitive enzyme inhibition, where the inhibitor and substrate compete for the same active site on the enzyme.

References

- 1. nbinno.com [nbinno.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some antitumor benzophenanthridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 42872-30-0: 3-Benzoyl-α-methylbenzeneacetonitrile [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Benzoylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3-Benzoylphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the nucleophilic substitution of a benzylic halide with a cyanide salt.

Introduction

This compound, also known as 3-(cyanomethyl)benzophenone, is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzophenone core and a cyanomethyl group, makes it a versatile building block for the synthesis of a range of target molecules. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 3-(bromomethyl)benzophenone with sodium cyanide in a suitable solvent. The overall reaction is depicted below:

Experimental Protocol

Materials:

-

3-(Bromomethyl)benzophenone

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(bromomethyl)benzophenone (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the release of toxic hydrogen cyanide gas.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-(Bromomethyl)benzophenone | 1.0 eq |

| Sodium Cyanide | 1.2 eq |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% (estimated) |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.26 g/mol |

| Melting Point | Not available in searched results |

| Purity (by HPLC) | >98% (after purification) |

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Sodium cyanide is a potent poison. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Have a cyanide antidote kit readily available and be familiar with its use.

-

Dispose of all cyanide-containing waste according to institutional and local regulations.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 3-Benzoylphenylacetonitrile in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylphenylacetonitrile is a versatile starting material in organic synthesis, particularly valuable in the development of pharmaceuticals. Its chemical structure, featuring a benzophenone moiety and a nitrile group, allows for a variety of chemical transformations, leading to the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic compounds with potential therapeutic applications.

Application 1: Synthesis of Ketoprofen - A Non-Steroidal Anti-Inflammatory Drug (NSAID)

This compound is a key precursor in the synthesis of Ketoprofen, a widely used NSAID. The synthesis involves a two-step process: methylation of the alpha-carbon to the nitrile, followed by hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocols

Step 1: Methylation of this compound to 2-(3-benzoylphenyl)propionitrile

-

Reagents and Materials:

-

This compound

-

Methyl iodide (or dimethyl sulfate)

-

Sodium hydroxide or Potassium hydroxide (solid)

-

Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)

-

Toluene (or other suitable organic solvent)

-

Water

-

Standard laboratory glassware and stirring apparatus

-

-

Procedure (General Guidance):

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve this compound in the chosen organic solvent.

-

Add the solid sodium or potassium hydroxide and the phase transfer catalyst to the mixture.

-

While stirring vigorously, add the methylating agent dropwise at a controlled temperature, typically between -5°C and 30°C.[1]

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propionitrile, which can be further purified by crystallization or column chromatography.

-

Step 2: Hydrolysis of 2-(3-benzoylphenyl)propionitrile to Ketoprofen

The hydrolysis of the nitrile group to a carboxylic acid is a standard transformation that can be achieved under acidic or basic conditions.

-

Reagents and Materials:

-

2-(3-benzoylphenyl)propionitrile

-

Sulfuric acid or Potassium hydroxide

-

Water

-

Toluene (for extraction)

-

Standard laboratory glassware for reflux and extraction

-

-

Procedure:

-

In a round-bottom flask, combine 2-(3-benzoylphenyl)propionitrile with an aqueous solution of sulfuric acid or potassium hydroxide.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).[1]

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extract the product with a suitable organic solvent such as toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude Ketoprofen.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Data Presentation

| Starting Material | Product | Reaction | Key Reagents | Yield (%) | Reference |

| This compound | 2-(3-benzoylphenyl)propionitrile | Methylation | Methylating agent, Base, Phase transfer catalyst | High (expected) | [1] |

| 2-(3-benzoylphenyl)propionitrile | 2-(3-benzoylphenyl)-propionic acid (Ketoprofen) | Hydrolysis | H₂SO₄ or KOH | High (expected) | [1] |

Reaction Workflow

Application 2: Synthesis of Bioactive Heterocyclic Compounds

The reactivity of the nitrile group and the adjacent active methylene group in this compound makes it a valuable synthon for the construction of various heterocyclic systems, such as pyrazoles and pyridines. These heterocyclic scaffolds are present in numerous drugs and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from β-ketonitriles like this compound through condensation reactions with hydrazine derivatives. These compounds are known for their diverse pharmacological activities.

-

General Protocol for Pyrazole Synthesis:

-

In a suitable solvent such as ethanol or acetic acid, dissolve this compound.

-

Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution.

-

The reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

-

Synthesis of Pyridone Derivatives

This compound can also be used in the synthesis of substituted pyridone derivatives through reactions with compounds containing active methylene groups in the presence of a base. Pyridone-based compounds have shown a range of biological activities, including antibacterial and anticancer properties.

-